BenchChemオンラインストアへようこそ!

3-(3-Chlorobenzyl)piperidine

CNS drug design Lipophilicity optimization Halogen SAR

3-(3-Chlorobenzyl)piperidine (CAS 954220-38-3) is a substituted piperidine derivative bearing a 3-chlorophenylmethyl group at the 3-position of the piperidine ring. With a molecular weight of 209.71 g/mol, a computed XLogP3-AA of 3.1, a topological polar surface area (TPSA) of 12 Ų, and one hydrogen bond donor and acceptor each , this compound occupies a strategically balanced lipophilic-hydrophilic space favourable for CNS drug discovery.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 954220-38-3
Cat. No. B3316559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorobenzyl)piperidine
CAS954220-38-3
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H16ClN/c13-12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1,3,5,8,11,14H,2,4,6-7,9H2
InChIKeySVWPVUICBWULGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorobenzyl)piperidine (CAS 954220-38-3): Procurement-Ready Physicochemical and Structural Baseline for Piperidine-Based Drug Discovery


3-(3-Chlorobenzyl)piperidine (CAS 954220-38-3) is a substituted piperidine derivative bearing a 3-chlorophenylmethyl group at the 3-position of the piperidine ring [1]. With a molecular weight of 209.71 g/mol, a computed XLogP3-AA of 3.1, a topological polar surface area (TPSA) of 12 Ų, and one hydrogen bond donor and acceptor each [2], this compound occupies a strategically balanced lipophilic-hydrophilic space favourable for CNS drug discovery. The 3-substitution pattern distinguishes it from the more common 4-substituted benzylpiperidine isomers and provides a unique regiospecific scaffold for receptor-ligand interactions [3]. Commercial sourcing is available from multiple vendors at purities ranging from 95% to 98% .

Why 3-(3-Chlorobenzyl)piperidine Cannot Be Replaced by Generic 4-Benzylpiperidine or N-Benzylpiperidine Isomers in Structure-Activity-Driven Projects


The benzylpiperidine scaffold exhibits position-dependent pharmacology: moving the benzyl substituent from the 3-position to the 4-position of the piperidine ring can profoundly alter receptor selectivity profiles. In a landmark study, simple conversion from 4-benzylpiperidine to 3-benzylpiperidine in a series of N-propylurea CCR3 antagonists yielded substantially improved selectivity for CCR3 over the serotonin 5-HT2A receptor [1]. Furthermore, replacing chlorine (XLogP3 = 3.1) with fluorine (XLogP3 = 2.6) at the meta-position of the phenyl ring alters lipophilicity by ΔLogP = 0.5 units and changes the hydrogen bond acceptor count, which can significantly impact blood-brain barrier permeability, off-target binding, and pharmacokinetic profiles [2][3]. Generic substitution with the 4-chlorobenzyl regioisomer or the des-chloro analog therefore risks loss of key receptor interactions and altered ADME properties.

3-(3-Chlorobenzyl)piperidine (CAS 954220-38-3): Quantitative Differentiation Evidence Against Closest Analogs and Isomers


Evidence Item 1: LogP and HBA Differentiation of 3-(3-Chlorobenzyl)piperidine vs. 3-(3-Fluorobenzyl)piperidine for CNS Permeability Optimization

The chlorine atom at the meta-position of the benzyl group in the target compound increases lipophilicity by ΔLogP = 0.5 units compared to the fluorine analog (XLogP3-AA: 3.1 for the 3-chloro compound vs. 2.6 for 3-(3-fluorobenzyl)piperidine) and reduces the hydrogen bond acceptor count from 2 to 1. This shift places the chloro compound closer to the CNS-optimal LogP range (2–4) recommended for blood-brain barrier penetration [1]. The fluorine analog, with LogP = 2.6, falls near the lower boundary, potentially limiting passive CNS diffusion. Furthermore, the hydrogen bond acceptor count of 1 in the chloro compound (vs. 2 in the fluoro analog due to the C–F bond's HBA capability) reduces the molecular desolvation penalty for target binding [2].

CNS drug design Lipophilicity optimization Halogen SAR

Evidence Item 2: Regiospecific Pharmacology — 3-Benzylpiperidine vs. 4-Benzylpiperidine Scaffold Selectivity for CCR3 Over 5-HT2A Receptor

In a direct comparative study, converting the benzyl substitution site from the 4-position to the 3-position on the piperidine ring in a series of N-propylurea antagonists resulted in substantially improved selectivity for the CC chemokine receptor-3 (CCR3) over the serotonin 5-HT2A receptor. This structural modification constitutes the core differentiation of the 3-substituted scaffold [1]. The 3-benzylpiperidine-based N-propylureas subsequently achieved CCR3 binding IC50 values below 5 nM, with functional antagonism in calcium mobilization and chemotaxis assays demonstrating high picomolar to low nanomolar EC50 values. Critically, this selectivity pattern is position-dependent: the 4-benzylpiperidine scaffold shows preferential engagement with NMDA NR1A/2B receptors (IC50 = 5.3 nM for compound 46b), illustrating divergent target profiles between the two regioisomers [2].

CCR3 antagonists GPCR selectivity Benzylpiperidine SAR

Evidence Item 3: Privileged Fragment Validation — 3-Chlorobenzyl-Piperidine Moiety Yields Potent BuChE Inhibition with In Vivo Efficacy

The 3-chlorobenzyl-piperidine fragment, directly derived from the target compound, serves as the core pharmacophoric element in compound 23 (2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione), which was identified as the most promising candidate in a series of 28 N-benzylpiperidine derivatives evaluated as multi-target anti-Alzheimer's agents [1]. Compound 23 exhibited butyrylcholinesterase (BuChE) IC50 = 0.72 μM and 72.5% inhibition of β-amyloid aggregation at 10 μM, and demonstrated blood-brain barrier permeability. In the scopolamine-induced memory impairment model in vivo, compound 23 showed cognitive rescue efficacy comparable to donepezil (the clinically approved AChE inhibitor). In contrast, derivatives bearing the corresponding 2-fluoro or unsubstituted benzyl groups showed distinctly different cholinesterase inhibition profiles [1][2].

Alzheimer's disease Butyrylcholinesterase inhibition β-Amyloid anti-aggregation

Evidence Item 4: Physicochemical Virtual Identity with 4-(3-Chlorobenzyl)piperidine Masks Distinct Regiospecific Target Engagement Profiles

The 3-substituted and 4-substituted positional isomers of 3-chlorobenzyl-piperidine share nearly identical computed physicochemical properties: both possess XLogP3-AA = 3.1, TPSA = 12 Ų, molecular weight = 209.71 g/mol, and identical hydrogen bond donor/acceptor counts (1 each) [1][2]. Despite this physicochemical near-identity, the two regioisomers engage distinct biological targets: the 3-substituted scaffold is critical for CCR3 antagonism with reduced 5-HT2A liability [3], while the 4-substituted scaffold is established as a core for potent NR1A/2B NMDA receptor antagonists (IC50 = 5.3 nM for compound 46b) [4]. Procurement of the incorrect isomer based solely on CAS number similarity or physicochemical match would therefore lead to a complete change in pharmacological target profile.

Regioisomer differentiation Receptor selectivity NMDA vs. CCR3 pharmacology

3-(3-Chlorobenzyl)piperidine (CAS 954220-38-3): Evidence-Backed Application Scenarios for Scientific Procurement and Research Use


Scenario 1: CNS-Targeted Drug Discovery Leveraging the 3-Benzylpiperidine Scaffold for CCR3 Antagonist Development

Medicinal chemistry teams developing orally bioavailable CCR3 antagonists for eosinophilic asthma and allergic rhinitis can use 3-(3-chlorobenzyl)piperidine as a core building block. The 3-substitution pattern is essential for achieving selectivity over the 5-HT2A receptor, with reported lead compounds achieving CCR3 binding IC50 values below 5 nM [1]. The chlorine atom at the meta-position of the benzyl group provides favorable lipophilicity (XLogP3 = 3.1) for CNS penetration while maintaining a low TPSA (12 Ų), aligning with CNS MPO design principles [2]. Derivative synthesis involves N-alkylation or N-acylation of the piperidine nitrogen, as demonstrated in the synthesis of N-propylurea CCR3 antagonists.

Scenario 2: Multi-Target Anti-Alzheimer's Agent Design Using the 3-Chlorobenzylpiperidine Fragment as a Privileged Pharmacophore

The 3-chlorobenzyl-piperidine moiety is validated as a core pharmacophoric element in multi-target-directed ligands for Alzheimer's disease. Compound 23, derived from this scaffold, demonstrates dual BuChE inhibition (IC50 = 0.72 μM) and β-amyloid anti-aggregation activity (72.5% inhibition at 10 μM), combined with blood-brain barrier permeability and in vivo efficacy comparable to donepezil [1]. The target compound serves as a direct synthetic precursor for generating N-benzylpiperidine libraries through parallel amide coupling, reductive amination, or sulfonamide formation at the secondary amine. The 3-chloro substitution on the phenyl ring is critical for the observed BuChE inhibitory potency, as SAR studies within the series showed significant activity differences between halogen-substituted and unsubstituted analogs.

Scenario 3: Halogen-SAR Exploration Comparing Chloro-, Fluoro-, and Des-Chloro 3-Benzylpiperidine Analogs in CNS Receptor Binding Panels

3-(3-Chlorobenzyl)piperidine is uniquely suited as a reference compound for systematic halogen-SAR studies alongside its 3-fluorobenzyl and unsubstituted 3-benzylpiperidine counterparts. The chlorine atom imparts a LogP increase of 0.5 units over fluorine (XLogP3: 3.1 vs. 2.6) and eliminates one hydrogen bond acceptor relative to the fluorine analog [1][2]. These differences enable researchers to dissect the contributions of lipophilicity, halogen bonding, and steric bulk to receptor affinity, selectivity, and metabolic stability across target panels including GPCRs, ion channels, and cholinesterases. Procurement of the chloro, fluoro, and unsubstituted analogs as a matched set provides a controlled experimental framework for computational model validation and QSAR development.

Scenario 4: Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Programs Targeting CNS Receptors or Cholinesterases

With a molecular weight of 209.71 g/mol and only 14 heavy atoms, 3-(3-chlorobenzyl)piperidine satisfies the physicochemical criteria for a fragment library compound (MW < 250 Da, heavy atom count < 18). Its balanced LogP (3.1), low TPSA (12 Ų), and single hydrogen bond donor/acceptor pair render it suitable for fragment-based screening by NMR, SPR, or X-ray crystallography against CNS-relevant targets [1]. The compound's demonstrated fragment-to-lead potential is evidenced by its successful elaboration into nanomolar-potency BuChE inhibitors and CCR3 antagonists with in vivo efficacy. Commercial availability at 95–98% purity from multiple vendors ensures consistent fragment library replenishment [2][3].

Quote Request

Request a Quote for 3-(3-Chlorobenzyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.